4-Ethyl-5-fluoro-6-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine
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Overview
Description
4-Ethyl-5-fluoro-6-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with ethyl, fluoro, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoro-6-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the pyrimidine core: This can be achieved by reacting ethyl cyanoacetate with fluorinated benzaldehyde under basic conditions to form the corresponding pyrimidine derivative.
Introduction of the piperazine moiety: The pyrimidine derivative is then reacted with 1-(6-pyridin-2-ylpyridazin-3-yl)piperazine in the presence of a suitable base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-fluoro-6-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The pyridazinyl group can be reduced to form the corresponding dihydropyridazine derivative.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 4-ethyl-5-carboxy-6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine.
Reduction: Formation of 4-ethyl-5-fluoro-6-[4-(6-dihydropyridin-2-yl)piperazin-1-yl]pyrimidine.
Substitution: Formation of 4-ethyl-5-(substituted)-6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine.
Scientific Research Applications
4-Ethyl-5-fluoro-6-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: It can be used as a probe to study the interactions of pyrimidine derivatives with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoro-6-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidine core can interact with nucleophilic sites on proteins, while the piperazine moiety can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The fluoro group can also play a role in modulating the compound’s electronic properties, affecting its reactivity and binding characteristics.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-ethyl-5-fluoropyrimidine: This compound is similar in structure but lacks the piperazine and pyridazinyl groups, making it less complex and potentially less versatile in its applications.
4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine: This compound shares the fluoro and pyridine moieties but differs in the overall structure and functional groups.
Uniqueness
4-Ethyl-5-fluoro-6-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is unique due to its combination of a pyrimidine core with a piperazine and pyridazinyl group, which provides a versatile scaffold for various applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.
Properties
IUPAC Name |
4-ethyl-5-fluoro-6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN7/c1-2-14-18(20)19(23-13-22-14)27-11-9-26(10-12-27)17-7-6-16(24-25-17)15-5-3-4-8-21-15/h3-8,13H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDRRROXWNGCDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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